molecular formula C9H4BrF3O B12078412 2-Bromo-4-ethynyl-1-(trifluoromethoxy)benzene

2-Bromo-4-ethynyl-1-(trifluoromethoxy)benzene

Katalognummer: B12078412
Molekulargewicht: 265.03 g/mol
InChI-Schlüssel: MHBFDVQGNINYTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-4-ethynyl-1-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H4BrF3O It is characterized by the presence of a bromine atom, an ethynyl group, and a trifluoromethoxy group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-ethynyl-1-(trifluoromethoxy)benzene typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-4-ethynyl-1-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Coupling Products: New carbon-carbon bonds are formed, leading to more complex organic molecules.

Wissenschaftliche Forschungsanwendungen

2-Bromo-4-ethynyl-1-(trifluoromethoxy)benzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Bromo-4-ethynyl-1-(trifluoromethoxy)benzene involves its reactivity towards various nucleophiles and electrophiles. The presence of the bromine atom and the ethynyl group allows it to participate in substitution and coupling reactions, respectively. The trifluoromethoxy group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Bromo-4-ethynyl-1-(trifluoromethoxy)benzene is unique due to the combination of its functional groups. The presence of both a bromine atom and an ethynyl group on the benzene ring allows for diverse reactivity and the formation of complex molecules through various chemical reactions. The trifluoromethoxy group further enhances its chemical properties, making it a valuable compound in scientific research.

Eigenschaften

Molekularformel

C9H4BrF3O

Molekulargewicht

265.03 g/mol

IUPAC-Name

2-bromo-4-ethynyl-1-(trifluoromethoxy)benzene

InChI

InChI=1S/C9H4BrF3O/c1-2-6-3-4-8(7(10)5-6)14-9(11,12)13/h1,3-5H

InChI-Schlüssel

MHBFDVQGNINYTA-UHFFFAOYSA-N

Kanonische SMILES

C#CC1=CC(=C(C=C1)OC(F)(F)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.